Dhodh-IN-19
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Overview
Description
Dhodh-IN-19 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including cancer and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-19 typically involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are usually proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and adhering to stringent quality control measures. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Dhodh-IN-19 undergoes various chemical reactions, including:
Oxidation: Conversion of dihydroorotate to orotate.
Reduction: Inhibition of DHODH activity.
Substitution: Modifications to enhance potency and selectivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions include orotate and other intermediates in the pyrimidine biosynthesis pathway. These products are essential for nucleic acid synthesis and cellular proliferation .
Scientific Research Applications
Dhodh-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study pyrimidine biosynthesis and enzyme inhibition.
Biology: Investigated for its role in cellular metabolism and proliferation.
Medicine: Explored as a potential therapeutic agent for cancer, autoimmune diseases, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mechanism of Action
Dhodh-IN-19 exerts its effects by inhibiting DHODH, the enzyme responsible for catalyzing the fourth step in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately cell death. The molecular targets and pathways involved include the mitochondrial respiratory chain and pyrimidine metabolism .
Comparison with Similar Compounds
Similar Compounds
Leflunomide: Another DHODH inhibitor used in the treatment of rheumatoid arthritis.
Teriflunomide: A derivative of leflunomide used for multiple sclerosis.
Brequinar: A potent DHODH inhibitor with anticancer properties
Uniqueness
Dhodh-IN-19 is unique due to its high potency and selectivity for DHODH. It has shown promising results in preclinical studies for various diseases, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H18ClF6N3O3 |
---|---|
Molecular Weight |
521.8 g/mol |
IUPAC Name |
2-[4-[(Z)-2-(2-chloro-6-fluorophenyl)-1-fluoroethenyl]-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-4-ethyl-5-(hydroxymethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H18ClF6N3O3/c1-3-31-20(10-33)30-32(21(31)34)18-9-19(35-11(2)22(27,28)29)13(8-17(18)26)16(25)7-12-14(23)5-4-6-15(12)24/h4-9,11,33H,3,10H2,1-2H3/b16-7-/t11-/m0/s1 |
InChI Key |
VRGIITSIPNKYAT-FQKZPNAISA-N |
Isomeric SMILES |
CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)O[C@@H](C)C(F)(F)F)/C(=C/C3=C(C=CC=C3Cl)F)/F)F)CO |
Canonical SMILES |
CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=CC3=C(C=CC=C3Cl)F)F)F)CO |
Origin of Product |
United States |
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